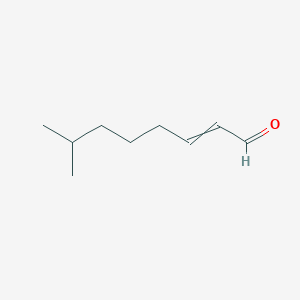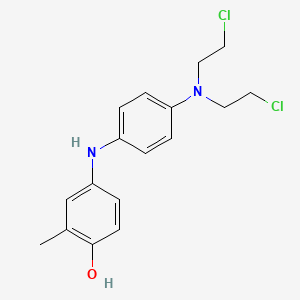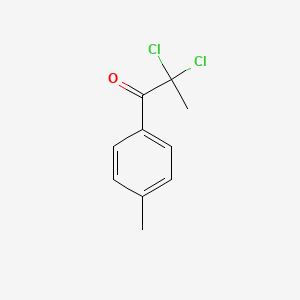
Dopamine-13C hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine hydrochloride is a labeled compound often used in scientific research. It is a derivative of dopamine, a neurotransmitter that plays a crucial role in the brain’s reward and pleasure systems. The compound is labeled with carbon-13, a stable isotope, which makes it useful in various analytical and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroxyphenyl)ethyl-1-13C-amine hydrochloride typically involves the introduction of the carbon-13 isotope into the dopamine structure. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotope without altering the chemical properties of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process is carefully monitored to maintain the integrity of the carbon-13 label and to produce a compound that meets the stringent requirements for research and analytical purposes.
化学反応の分析
Types of Reactions
2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as quinones from oxidation and reduced amines from reduction
科学的研究の応用
2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine hydrochloride is widely used in scientific research due to its labeled carbon-13 isotope. Some of its applications include:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the movement and transformation of dopamine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of dopamine-related drugs.
Industry: Applied in the development of new analytical techniques and instruments for detecting and measuring labeled compounds.
作用機序
The mechanism of action of 2-(3,4-dihydroxyphenyl)ethyl-1-13C-amine hydrochloride is similar to that of dopamine. It interacts with dopamine receptors in the brain, influencing various neurological processes. The labeled carbon-13 isotope allows researchers to track its movement and interactions within the body, providing valuable insights into its biological effects and potential therapeutic applications.
類似化合物との比較
Similar Compounds
Dopamine hydrochloride: The unlabeled form of the compound, widely used in research and medicine.
3,4-Dihydroxyphenethylamine: Another derivative of dopamine, used in various biochemical studies.
Dopamine-1,1,2,2-d4 hydrochloride: A deuterium-labeled form of dopamine, used in similar research applications.
Uniqueness
2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine hydrochloride is unique due to its carbon-13 label, which provides distinct advantages in analytical and research applications. The stable isotope allows for precise tracking and measurement, making it a valuable tool in various scientific fields.
特性
分子式 |
C8H12ClNO2 |
|---|---|
分子量 |
190.63 g/mol |
IUPAC名 |
4-(2-amino(213C)ethyl)benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i4+1; |
InChIキー |
CTENFNNZBMHDDG-VZHAHHFWSA-N |
異性体SMILES |
C1=CC(=C(C=C1C[13CH2]N)O)O.Cl |
正規SMILES |
C1=CC(=C(C=C1CCN)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-Chloro-3-[(3,5-dichloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13942345.png)
![3,5-Dichloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13942347.png)

![5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol](/img/structure/B13942359.png)

![2-Methyl[1,2,4]triazino[2,3-a]benzimidazol-3-ol](/img/structure/B13942373.png)
